4-Bromo-N-(thiazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJFVDPWQAHAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330375 | |
| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302931-79-9 | |
| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations for 4 Bromo N Thiazol 2 Yl Benzamide and Its Analogues
Strategic Approaches to the Core N-(Thiazol-2-yl)benzamide Scaffold
The synthesis of the N-(thiazol-2-yl)benzamide scaffold, a key structural motif in medicinal chemistry, can be achieved through several strategic approaches. These methods primarily involve the formation of an amide bond between a thiazole (B1198619) amine and a benzoic acid derivative. The two main strategies employed are conventional amidation reactions and modern palladium-catalyzed coupling reactions.
Conventional Amidation Reactions for Benzamide (B126) Formation
Conventional amidation is a cornerstone of organic synthesis and provides a direct route to the N-(thiazol-2-yl)benzamide core. This method typically involves the reaction of an activated carboxylic acid derivative with an amine. A common approach is the conversion of 4-bromobenzoic acid into its more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting 4-bromobenzoyl chloride is then reacted with a 2-aminothiazole (B372263) derivative to form the desired amide linkage.
Another widely used method involves the use of coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and the amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective for this purpose. mdpi.com In a typical procedure, DCC activates the carboxylic acid, allowing for nucleophilic attack by the amine. mdpi.com This method is often preferred due to its mild reaction conditions. mdpi.com
The choice of solvent and base is crucial for the success of these reactions. Solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) are commonly employed. nih.gov Bases such as triethylamine (B128534) or pyridine (B92270) are often added to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine. nih.gov
| Carboxylic Acid Derivative | Amine | Coupling Reagent/Activating Agent | Solvent | Base | Reference |
| 4-Bromobenzoyl chloride | 2-Amino-4-methylthiazole | - | Acetonitrile | - | |
| Flurbiprofen | Benzo[d]thiazol-2-amine | DCC | CH2Cl2 | - | mdpi.com |
| Benzoyl chloride | 3-Aminopropionitrile | - | THF | Triethylamine | nih.gov |
Palladium-Catalyzed Coupling Reactions for Carbon-Nitrogen Bond Construction
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-nitrogen bonds, offering an alternative to classical amidation methods. nih.govthieme-connect.de These reactions, often referred to as Buchwald-Hartwig amination, allow for the coupling of aryl halides or triflates with amines.
In the context of synthesizing the N-(thiazol-2-yl)benzamide scaffold, this would involve the coupling of an aryl halide (e.g., a brominated benzamide) with a thiazole amine, or more commonly, the coupling of a 4-bromo-N-(thiazol-2-yl)benzamide with a suitable coupling partner to further diversify the molecule. While direct C-N coupling to form the primary amide bond is feasible, it is more frequently employed for derivatization.
The key components of these reactions are a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction mechanism is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Recent advancements have focused on developing more active and versatile catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. nih.gov For instance, the use of specific bidentate directing groups can assist in the ortho-arylation of benzamides. nih.gov
Synthesis of the Thiazole Moiety and Brominated Precursors
The synthesis of this compound relies on the availability of two key building blocks: a 2-aminothiazole derivative and a brominated benzoyl precursor. The construction of these intermediates involves well-established and adaptable synthetic methodologies.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis is the most classical and widely used method for the preparation of the thiazole ring. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govyoutube.com In the context of the target molecule, this would typically involve the reaction of a suitable α-haloketone with thiourea to yield a 2-aminothiazole. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by simply varying the α-haloketone and the thioamide starting materials. Modern adaptations of this method have focused on improving yields, simplifying purification procedures, and expanding the substrate scope. For instance, one-pot procedures have been developed that generate the α-haloketone in situ. researchgate.net
Functionalization of the Benzene (B151609) Ring with Halogen Substituents
The introduction of a bromine atom onto the benzene ring of the benzoyl precursor is a crucial step in the synthesis of this compound. The most direct method for this transformation is the electrophilic bromination of benzoic acid or a derivative thereof. This is typically achieved using elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The para-isomer, 4-bromobenzoic acid, is generally the major product due to the directing effect of the carboxyl group.
Alternatively, the bromine substituent can be introduced at an earlier stage of the synthesis. For example, 4-bromobenzonitrile (B114466) can be hydrolyzed to 4-bromobenzoic acid. This approach can be advantageous if the starting material is readily available or if the reaction conditions for the hydrolysis are milder than those for direct bromination.
Derivatization and Structural Diversification of N-(Thiazol-2-yl)benzamide Analogues
The N-(thiazol-2-yl)benzamide scaffold serves as a versatile template for the generation of diverse chemical libraries for drug discovery and other applications. nih.govresearchgate.netnih.gov Structural modifications can be introduced at various positions on both the thiazole and the benzoyl rings, allowing for the fine-tuning of the molecule's properties.
Derivatization of the thiazole ring can be achieved through several strategies. For instance, substituents can be introduced at the C4 and C5 positions by employing appropriately substituted α-haloketones in the Hantzsch synthesis. nih.gov Further functionalization of the thiazole ring can be accomplished through electrophilic substitution reactions, although the reactivity of the ring is influenced by the existing substituents.
The benzoyl moiety also offers numerous opportunities for diversification. The bromine atom in this compound is a particularly useful handle for further chemical transformations. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups at the para-position of the benzoyl ring.
Furthermore, the amide nitrogen can be alkylated or acylated to introduce additional diversity. nih.gov For example, reaction with an alkyl halide in the presence of a base can lead to N-alkylation. nih.gov
| Base Scaffold | Modification | Resulting Analogue | Reference |
| N-(Thiazol-2-yl)benzamide | N-Benzylation | N-Benzyl-N-(thiazol-2-yl)benzamide | nih.gov |
| N-(Thiazol-2-yl)benzamide | Modification on the phenyl ring | N-(thiazol-2-yl)-benzamide analogs with modifications to the phenyl ring | nih.gov |
| N-(Thiazol-2-yl)benzamide | Modification on the thiazole ring | N-(thiazol-2-yl)-benzamide analogs with modifications to the thiazole ring | nih.gov |
Introduction of Substituents on the Thiazole Ring
The thiazole ring in N-(thiazol-2-yl)benzamide analogues is a prime target for substitution, allowing for the modulation of the compound's steric and electronic properties. Research has explored the introduction of various substituents at the 4- and 5-positions of the thiazole ring. nih.gov These modifications are crucial for probing structure-activity relationships in different chemical contexts. nih.gov
For instance, starting with a 5-bromo-2-chlorobenzamido moiety, different groups can be installed on the thiazole ring to directly compare the functional outcomes of these substitutions. nih.gov The replacement of the thiazole ring with alternative heterocycles, such as a 5-(tert-butyl)-1,3,4-thiadiazole ring, has also been investigated, although this can lead to a loss of activity in certain biological assays. semanticscholar.org
The synthesis of such substituted thiazoles often involves the Hantzsch thiazole synthesis or related methods, where an α-haloketone is reacted with a thiourea or thioamide derivative. By varying the α-haloketone, different substituents can be introduced at the 4- and 5-positions of the resulting thiazole ring. For example, the reaction of a substituted benzoyl isothiocyanate with various α-halogenated carbonyl compounds can yield a library of N-(4,5-disubstituted-thiazol-2-yl)benzamides. nih.gov
Table 1: Examples of Substitutions on the Thiazole Ring of N-(thiazol-2-yl)benzamide Analogues nih.govsemanticscholar.org
| Original Moiety | Position of Substitution | Substituent | Resulting Moiety |
| Thiazol-2-yl | 5 | Methyl | 5-Methyl-thiazol-2-yl |
| Thiazol-2-yl | 4 | tert-Butyl | 4-(tert-Butyl)thiazol-2-yl |
| Thiazol-2-yl | 4 | Phenyl | 4-Phenyl-thiazol-2-yl |
| Thiazol-2-yl | 4 | p-Tolyl | 4-(p-Tolyl)-thiazol-2-yl |
This table presents examples of modifications made to the thiazole ring in related benzamide structures.
Modifications and Substitutions on the Benzoyl Moiety
The benzoyl moiety of this compound offers numerous opportunities for chemical modification, primarily through substitution on the phenyl ring. The bromo-substituent at the para-position can be replaced by or supplemented with a variety of other functional groups, significantly altering the molecule's properties. jchemrev.com
Synthetic strategies typically involve the acylation of 2-aminothiazole or its derivatives with a suitably substituted benzoyl chloride. This approach allows for the introduction of a wide range of substituents on the phenyl ring, depending on the chosen benzoyl chloride starting material. nih.gov For example, analogues where the 4-bromo group is replaced with fluoro, methoxy, methyl, or nitro groups have been synthesized by reacting 2-aminothiazole with the corresponding 4-substituted benzenesulfonyl chloride, a close analogue to benzoyl chloride. nih.gov
Further studies have systematically investigated the impact of the substituent pattern on the phenyl ring. semanticscholar.org In a series of analogues featuring a 4-(tert-butyl)thiazol-2-yl moiety, various substitutions were made on the benzoyl ring to probe their functional importance. semanticscholar.org This has led to the identification of compounds with diverse substitution patterns, including mono- and poly-halogenated phenyl rings. nih.gov
Table 2: Examples of Substitutions on the Benzoyl Moiety of N-(thiazol-2-yl)benzamide Analogues nih.govnih.gov
| Original Moiety | Substitution | Resulting Moiety |
| 4-Bromobenzoyl | Replacement of Br with F | 4-Fluorobenzoyl |
| 4-Bromobenzoyl | Replacement of Br with CH₃O | 4-Methoxybenzoyl |
| 4-Bromobenzoyl | Replacement of Br with CH₃ | 4-Methylbenzoyl |
| 4-Bromobenzoyl | Replacement of Br with NO₂ | 4-Nitrobenzoyl |
| Benzoyl | Addition of 3-Fluoro | 3-Fluorobenzoyl |
| Benzoyl | Addition of 2-Chloro, 5-Bromo | 5-Bromo-2-chlorobenzoyl |
This table showcases various functional groups that have been substituted onto the benzoyl ring of the parent scaffold.
Multi-Step Synthetic Pathways for Complex Analogues
The development of complex analogues of this compound often requires multi-step synthetic sequences that build upon the core structure. These pathways enable the construction of larger, more intricate molecules incorporating additional heterocyclic systems or functionalized linkers.
One such multi-step process was used to synthesize (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide. nih.gov The synthesis began with the reaction of pentanoyl chloride and potassium thiocyanate (B1210189) to form an acyl isothiocyanate intermediate. This was then reacted with 3-aminoquinoline (B160951) to generate an acyl thiourea. The final cyclization step involved reacting the purified acyl thiourea with p-bromophenacylbromide to construct the substituted thiazoline (B8809763) ring, yielding the complex target molecule. nih.gov
Another approach involves the synthesis of N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. researchgate.net This pathway starts with the preparation of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. These intermediates then undergo heterocyclization with α-bromoacetone, generated in situ, to form the final complex benzamide derivatives. researchgate.net
The synthesis of analogues like 4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide also involves multiple steps. ontosight.ai These syntheses typically require the initial formation of the substituted thiazole ring, followed by the introduction of a linker (such as an ethyl chain), and finally, acylation with 4-bromobenzoyl chloride to attach the benzamide moiety. ontosight.ai Such multi-step sequences allow for precise control over the final structure, enabling the creation of highly tailored and complex chemical entities.
Investigation of Biological Activities and Underlying Molecular Mechanisms of Action
Pharmacological Screening and Profiling of N-(Thiazol-2-yl)benzamide Derivatives
Anti-Oncogenic Activity: In Vitro and Cellular Studies
N-(thiazol-2-yl)benzamide derivatives have demonstrated significant potential as anti-cancer agents in various in vitro and cellular models. The core thiazole (B1198619) ring is considered essential for this activity. nih.gov The presence of certain substituents, such as an electron-withdrawing group like a para-aromatic substituent on the 1,3-thiazole nucleus, can contribute to the antitumor efficacy. nih.gov
Studies have shown that these compounds can induce apoptosis in cancer cells by interacting with proteins involved in cell cycle regulation. For instance, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual-target inhibitors of EGFR and HER-2, two key proteins in cancer cell proliferation and survival. nih.gov These derivatives showed excellent anti-proliferative ability against breast and lung cancer cell lines, with a weaker effect on healthy cells. nih.gov One hit compound, YH-9, was found to induce the release of cytochrome c and promote ROS expression in SK-BR-3 breast cancer cells, leading to inhibited proliferation. nih.gov Furthermore, it was observed to diminish the secretion of pro-angiogenic factors, thereby inhibiting tube formation and angiogenesis. nih.gov
Another study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed that compounds d6 and d7 were the most active against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov Similarly, 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives exhibited significant cytotoxic activity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines, with some derivatives showing greater potency than the reference drug doxorubicin (B1662922) against the PC3 cell line. Chlorine-containing benzamide (B126) and benzothioamide derivatives were particularly effective against the SKNMC cell line.
The anti-proliferative effects of phenylacetamide derivatives containing a benzothiazole (B30560) nucleus were also investigated in paraganglioma and pancreatic cancer cell lines, where they induced a marked reduction in cell viability at low micromolar concentrations. nih.gov
Table 1: In Vitro Anti-Oncogenic Activity of Selected N-(Thiazol-2-yl)benzamide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | IC50 Value (µM) | Reference(s) |
| 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | MCF-7 | Inhibition of cell growth | 5.71 | |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., YH-9) | MCF-7, SK-BR-3, A549, H1975 | Anti-proliferative, induction of apoptosis, anti-angiogenic | Not specified | nih.gov |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d6, d7) | MCF-7 | Anticancer activity | Not specified | nih.gov |
| 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3, HT-29, SKNMC | Cytotoxic activity | 3-7 (PC3) | |
| Phenylacetamide derivatives with benzothiazole nucleus | AsPC-1, Capan-2, BxPC-3 (pancreatic), PTJ64i, PTJ86i (paraganglioma) | Reduced cell viability | Not specified | nih.gov |
Antimicrobial and Antifungal Potency Evaluation
The thiazole nucleus is a key structural feature for the antimicrobial and antifungal properties of N-(thiazol-2-yl)benzamide derivatives. nih.gov These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov
One proposed mechanism of antibacterial action is the inhibition of bacterial lipid biosynthesis, which disrupts the integrity of the cell membrane. nih.gov Additionally, some thiazole derivatives are thought to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folate synthesis pathway, leading to a bacteriostatic effect. The presence of an amide linkage in amino thiazole derivatives has been reported to contribute to their antibacterial and antifungal activity. nih.gov
For example, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, particularly compounds d1 , d2 , and d3 , exhibited promising antimicrobial activity. nih.gov In another study, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine the thiazole and sulfonamide moieties, displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov Specifically, derivatives with 4-tert-butyl and 4-isopropyl substitutions showed significant activity, with the isopropyl substituted derivative having a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov
Furthermore, N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have been screened for their antifungal and antibacterial potency, demonstrating the broad applicability of the thiazole scaffold in developing antimicrobial agents. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected N-(Thiazol-2-yl)benzamide Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity | MIC/MFC Values | Reference(s) |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d1, d2, d3) | Gram-positive and Gram-negative bacteria, Fungi | Promising antimicrobial activity | Not specified | nih.gov |
| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | S. aureus, A. xylosoxidans | Potent antibacterial activity | MIC: 3.9 μg/mL | nih.gov |
| N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole | Various bacteria and fungi | Antifungal and antibacterial potency | Not specified | nih.gov |
Antigiardial Activity Assessment
While direct studies on the antigiardial activity of 4-Bromo-N-(thiazol-2-yl)benzamide are not extensively documented in the provided context, the broader class of thiazolides, which are synthetic nitrothiazolyl-salicylamide derivatives, includes nitazoxanide. wikipedia.org Nitazoxanide is a well-established treatment for infections caused by Giardia lamblia in immunocompetent individuals. wikipedia.org This suggests that the thiazole ring system is a viable scaffold for the development of antiprotozoal agents, including those targeting Giardia. The mechanism of action of thiazolides against protozoa is an area of active investigation.
Antimycobacterial Efficacy Studies
The thiazole nucleus has been reported to be a component of compounds with antitubercular activity. nih.gov While specific studies focusing solely on the antimycobacterial efficacy of this compound are not detailed in the provided search results, the general importance of the thiazole ring in antitubercular drug design is acknowledged. Further research is needed to specifically evaluate the potential of this compound and its close derivatives against Mycobacterium species.
Anticonvulsant Mechanism Exploration
N-(thiazol-2-yl)benzamide derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. The structural features of these molecules align with the pharmacophore model for anticonvulsant drugs, which typically includes a hydrophobic aryl binding site, a hydrogen bonding domain, and an electron donor-acceptor system. nih.gov
Research into thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores has identified compounds with significant anticonvulsant properties in both the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test. mdpi.com The PTZ model suggests an interaction with GABA-ergic systems, while the MES test points towards an effect on voltage-gated sodium channels. mdpi.com Hit compounds from this study are believed to have a mixed mechanism of action, enhancing GABA-ergic inhibition and reducing neuronal excitation by blocking sodium channels. mdpi.com
Furthermore, a series of novel N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives were synthesized and evaluated for their anticonvulsant activity using the MES method, with some derivatives showing promising results. researchgate.net
Table 3: Anticonvulsant Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Anticonvulsant Test Model(s) | Proposed Mechanism of Action | Reference(s) |
| Thiazole-thiazolidinone hybrids | PTZ-induced seizures, MES-test | Increased GABA-ergic activity, blocking of sodium channels | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives | MES method | Not specified | researchgate.net |
Elucidation of Specific Molecular Targets and Pathways
Research into N-(thiazol-2-yl)benzamide derivatives has begun to identify specific molecular targets and pathways through which they exert their pharmacological effects.
A significant finding is the identification of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govku.dknih.gov A screening of a compound library identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govku.dknih.gov Further characterization of analogs, including N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), revealed that they act as negative allosteric modulators of ZAC. nih.govku.dknih.gov TTFB was found to be a selective antagonist, showing no significant activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.govku.dknih.gov The mode of action appears to be state-dependent, targeting the transmembrane and/or intracellular domains of the ZAC receptor. nih.govku.dknih.gov
In the context of anti-cancer activity, as previously mentioned, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to be dual-target inhibitors of EGFR and HER-2. nih.gov This dual inhibition is a key mechanism for their anti-proliferative and pro-apoptotic effects in cancer cells.
For their antimicrobial action, one of the proposed molecular targets is the bacterial enzyme dihydropteroate synthetase, which is crucial for folate biosynthesis. Inhibition of this enzyme disrupts a vital metabolic pathway in bacteria.
The anticonvulsant properties of some thiazole derivatives are thought to be mediated through the modulation of GABA-ergic neurotransmission and the blockade of voltage-gated sodium channels, both of which are critical pathways in regulating neuronal excitability. mdpi.com
Ligand-Receptor Interactions: Focus on Zinc-Activated Channel (ZAC) Antagonism
The N-(thiazol-2-yl)benzamide scaffold has been identified as the first selective antagonist class for the Zinc-Activated Channel (ZAC). nih.govresearchgate.net ZAC, an atypical member of the Cys-loop receptor (CLR) superfamily of ligand-gated ion channels, is activated by zinc (Zn²⁺) and protons (H⁺) and exhibits spontaneous activity. nih.govnih.gov Research into this class of compounds has provided significant insights into their mechanism of action.
Further investigation with the potent analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) revealed that it targets the transmembrane and/or intracellular domains of the receptor rather than competing with the agonist at the extracellular binding site. nih.govresearchgate.net This mode of action, targeting a site distinct from the agonist binding site to modulate receptor function, is the hallmark of allosteric modulation.
The inhibitory action of N-(thiazol-2-yl)benzamide analogs on the ZAC has been shown to be state-dependent. nih.gov The well-characterized analog TTFB demonstrated a slow onset of channel block, which is indicative of a state-dependent inhibition mechanism. nih.govresearchgate.net This suggests that the antagonist may bind preferentially to certain conformational states of the channel, such as the open or desensitized state, over the resting state. TTFB was found to be a roughly equipotent antagonist of ZAC activity whether it was evoked by zinc, protons, or occurring spontaneously. nih.gov
A crucial aspect of pharmacological tool compounds is their selectivity for the intended target. Analogs of this compound have demonstrated a high degree of selectivity for the ZAC receptor. nih.gov The key analog TTFB was profiled against other members of the Cys-loop receptor superfamily and showed no significant agonist, antagonist, or modulatory activity at several other receptors at concentrations up to 30 μM. nih.govresearchgate.netku.dk This selectivity underscores the potential of this chemical class as specific pharmacological probes for studying the physiological functions of the ZAC.
| Receptor | Activity of TTFB (at 30 μM) | Reference |
| Zinc-Activated Channel (ZAC) | Antagonist / NAM | nih.govresearchgate.net |
| 5-HT₃A | No significant activity | nih.govresearchgate.net |
| α₃β₄ Nicotinic Acetylcholine | No significant activity | nih.govresearchgate.net |
| α₁β₂γ₂ₛ GABAₐ | No significant activity | nih.govresearchgate.net |
| α₁ Glycine | No significant activity | nih.govresearchgate.net |
Enzyme Inhibition Studies (e.g., Nampt, Elastase)
Based on a comprehensive review of published scientific literature, there is currently no direct evidence to suggest that this compound specifically inhibits the enzymes Nicotinamide Phosphoribosyltransferase (Nampt) or Elastase. While other thiazole-containing compounds have been investigated for various enzyme-inhibiting properties, studies directly linking this specific benzamide derivative to Nampt or elastase activity have not been identified.
Cellular Signaling Pathway Modulation (e.g., STAT3, Mcl-1, CDK9, VEGFR2)
The N-(thiazol-2-yl)benzamide chemical structure is present in molecules that modulate key cellular signaling pathways, particularly the STAT3 pathway.
A recent patent review highlighted that derivatives of N-(thiazol-2-yl)benzamide are being developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. tandfonline.com This work stems from the discovery that the antiparasitic drug nitazoxanide, which contains a related N-(5-nitrothiazol-2-yl) core, can inhibit the STAT3 pathway by binding to its DNA-binding domain. tandfonline.com Researchers have since designed and synthesized a series of N-(thiazol-2-yl)benzamide derivatives, modifying the phenyl and thiazole rings to improve potency and reduce off-target effects, thereby establishing this scaffold as a promising starting point for novel STAT3 inhibitors. tandfonline.com
In the context of other signaling pathways, there is no direct published evidence from the searched sources indicating that this compound modulates the anti-apoptotic protein Mcl-1, Cyclin-Dependent Kinase 9 (CDK9), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While other structurally distinct thiazole derivatives have been reported as inhibitors of CDK9 and VEGFR2, these findings cannot be directly extrapolated to the N-(thiazol-2-yl)benzamide class.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations
Systematic Examination of Substituent Effects on Biological Efficacy
The biological activity of N-(thiazol-2-yl)benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzamide (B126) and thiazole (B1198619) rings. Systematic studies have dissected these effects, revealing the critical roles of electronic properties, steric bulk, and conformational states.
The substitution pattern on the phenyl ring is a key determinant of biological efficacy. In the context of Zinc-Activated Channel (ZAC) antagonists, modifications to this ring have been extensively studied. nih.gov A lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, highlighted the importance of halogen substitution. nih.govnih.gov
The position and electronic nature of these halogens are critical. For instance, in a series of analogs developed as ZAC antagonists, moving or altering the halogen substituents on the phenyl ring led to significant variations in activity. While the specific 4-bromo analog was not the most potent in this series, related compounds demonstrated the impact of halogenation. For example, the analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) proved to be a potent ZAC antagonist, demonstrating that a fluorine atom at the 3-position is favorable. semanticscholar.org Conversely, a pentafluorinated phenyl ring resulted in a considerably weaker antagonist. semanticscholar.org This suggests that not just the presence, but the specific position and electron-withdrawing nature of the halogen are crucial for optimal interaction with the target.
In a different context, a series of N-(thiazol-2-yl)benzenesulfonamides (a related scaffold where a sulfonamide linker replaces the amide) were synthesized and evaluated for antibacterial activity. nih.gov In this series, the 4-bromo substituted derivative showed notable activity, underscoring that the 4-position on the benzene (B151609) ring is a viable point for modification to impart biological function. nih.gov
Table 1: Influence of Phenyl Ring Substituents on ZAC Antagonist Activity
Substituents on the thiazole ring profoundly affect the biological activity of N-(thiazol-2-yl)benzamides, primarily through steric and electronic effects. Studies on ZAC antagonists revealed that bulky substituents at the 4-position of the thiazole ring are often beneficial. nih.gov For instance, replacing a methyl group with a tert-butyl or an ethylacetyl group led to slightly more potent and efficacious ZAC inhibition. semanticscholar.org However, this trend has its limits, as an overly bulky 4-(p-tolyl) substituent resulted in substantially reduced activity. semanticscholar.org This indicates the presence of a specific-sized hydrophobic pocket in the target's binding site.
Furthermore, an unsubstituted thiazole ring is not beneficial for activity in this class of compounds. nih.gov The electronic nature of the substituents also plays a role. For example, in a series of glucokinase activators, various substitutions on the thiazole ring were explored to enhance antidiabetic potential. nih.gov Similarly, in the development of antitrypanosomal agents, modifications of the 4-thiazolyl aromatic ring were a key strategy, with 4-phenyl and 4-(3-fluorophenyl) groups showing high potency. nih.gov
Table 2: Effect of Thiazole Ring Substituents on Biological Activity
Computational studies on the N-(thiazol-2-yl)benzamide scaffold suggest that the conformational preference is significantly influenced by non-covalent interactions. researchgate.net An attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom plays a major role in stabilizing the conformation. researchgate.net Additionally, a weak stabilizing interaction between the amide oxygen and the thiazole sulfur has been identified, which can lead to a conformation where the O-S distance is shorter than the sum of their van der Waals radii, as observed in some protein-ligand crystal structures. researchgate.net The introduction of substituents can further influence these conformational preferences through steric hindrance or by altering the electronic properties of the molecule, thereby affecting the stability of the cis/trans conformers. nih.gov
Understanding Ligand-Target Binding Through Structural Modifications
Structural modifications are instrumental in elucidating the mechanism of action and the specific binding interactions between a ligand and its target. For the N-(thiazol-2-yl)benzamide class of ZAC antagonists, SAR studies suggest a specific binding mode. The slow onset of the channel block by the potent analog TTFB indicates a state-dependent inhibition mechanism. nih.govnih.gov
Further investigations revealed that TTFB targets the transmembrane and/or intracellular domains of the ZAC receptor. nih.govsemanticscholar.org This, combined with the finding that the antagonism is largely noncompetitive, strongly suggests that these compounds act as negative allosteric modulators (NAMs). nih.govnih.gov They bind to a site on the receptor that is distinct from the agonist binding site, inducing a conformational change that reduces the channel's activity. The selectivity of these compounds is also noteworthy; TTFB showed no significant activity at other related Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors, highlighting a specific interaction with the ZAC protein. nih.govnih.govsemanticscholar.org
In the case of glucokinase (GK) activators, docking studies were used to understand binding interactions within the allosteric site of the GK enzyme. nih.gov These computational predictions, which were found to parallel the results from in vitro enzyme assays, guided the synthesis of new derivatives. nih.gov
Design Principles for Optimized Biological Activity Based on SAR
The collective SAR data for N-(thiazol-2-yl)benzamide derivatives allows for the formulation of general design principles to create optimized molecules.
Target-Specific Phenyl Ring Substitution: The electronic and steric profile of the benzamide ring must be tailored to the specific target. For ZAC antagonists, small, electron-withdrawing groups at specific positions (e.g., 3-fluoro) are beneficial, while multiple bulky groups can be detrimental. semanticscholar.org
Exploitation of the Thiazole-4-Position Pocket: The 4-position of the thiazole ring frequently interacts with a hydrophobic pocket. The optimal size of the substituent for this position is target-dependent. For ZAC, moderately sized lipophilic groups like tert-butyl are favored, whereas for antitrypanosomal agents, larger aromatic groups can be accommodated. semanticscholar.orgnih.gov
Scaffold Hopping and Linker Modification: While the core N-(thiazol-2-yl)benzamide is effective, replacing the thiazole with other heterocycles like benzothiazole (B30560) or thiadiazole often leads to a substantial loss of activity, indicating the thiazole ring itself is a critical pharmacophoric element. semanticscholar.org
Allosteric Modulation as a Mechanistic Goal: The success of this scaffold as ZAC antagonists acting as selective NAMs suggests that this chemical class is well-suited for targeting allosteric sites. nih.govnih.gov This provides a design strategy for developing modulators for other challenging targets where competitive inhibition may be problematic. Thiazole derivatives have been explored for a range of applications, including anti-inflammatory, antimicrobial, and anticancer properties, often leveraging their ability to interact with diverse biological targets. ontosight.ai
By integrating these principles, medicinal chemists can more rationally design novel 4-Bromo-N-(thiazol-2-yl)benzamide analogs with enhanced potency, selectivity, and desired pharmacological profiles for a wide range of therapeutic targets.
Advanced Computational Chemistry and in Silico Modeling in N Thiazol 2 Yl Benzamide Research
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the binding affinity and mode of interaction. For derivatives of N-(thiazol-2-yl)benzamide, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. For instance, in a study on a related compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, molecular docking was employed to investigate its interaction with the elastase enzyme. nih.govnih.gov The study revealed a strong binding potential, which was a significant finding in the context of identifying novel elastase inhibitors. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations are often used to study the stability of the ligand-protein complex over time. These simulations provide a dynamic view of the interactions, revealing conformational changes and the stability of hydrogen bonds and other non-covalent interactions. For the aforementioned quinoline-based iminothiazoline derivative, MD simulations confirmed the stability of the docked complex, reinforcing its potential as a viable drug candidate. nih.govnih.gov Similarly, the interaction of 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide with human serum albumin (HSA), a key carrier protein in the blood, has been investigated using these methods, highlighting the formation of a stable complex.
| Computational Technique | Application in N-(Thiazol-2-yl)benzamide Research | Key Insights |
| Molecular Docking | Prediction of binding modes and affinities of derivatives with target proteins (e.g., elastase). | Identification of key interacting residues and potential for enzyme inhibition. |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes over time. | Confirmation of stable binding and understanding of dynamic conformational changes. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., DFT applications)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. DFT studies on N-(thiazol-2-yl)benzamide derivatives provide valuable data on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). nih.gov These parameters are crucial for understanding a molecule's reactivity and its potential to interact with biological targets. nih.gov
For example, DFT calculations performed on (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide helped to determine its HOMO-LUMO energy gap, which is an indicator of its chemical reactivity and stability. ontosight.ai A smaller energy gap generally suggests higher reactivity. ontosight.ai The MEP map, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of a molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. nih.gov Such studies on related structures, like 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide (B165840), have also been conducted to understand their optoelectronic properties. nih.gov
| DFT Parameter | Significance in Drug Design | Example from Related Research |
| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. | A smaller gap in a derivative suggests higher reactivity. ontosight.ai |
| Molecular Electrostatic Potential (MEP) | Identifies regions for electrophilic and nucleophilic interactions. | Predicts potential binding sites on the molecule. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
In the context of thiazole-containing compounds, QSAR studies have been successfully applied to predict various biological activities, including antitubercular and antimicrobial effects. researchgate.netmdpi.com These models are built using a set of known active compounds (a training set) and then validated using an external set of compounds (a test set). researchgate.net The descriptors used in QSAR models can be of various types, including electronic, steric, and hydrophobic parameters. A study on thiazolidine-4-one derivatives, for instance, identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with antitubercular activity. researchgate.net While a specific QSAR model for "4-Bromo-N-(thiazol-2-yl)benzamide" has not been reported, the principles and methodologies from studies on related thiazole (B1198619) derivatives are directly applicable for its future optimization. sigmaaldrich.com
Cheminformatics and Predictive Modeling of Pharmacological Spectra (e.g., PASS)
Cheminformatics encompasses the use of computational tools to analyze and organize chemical data, while predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) can forecast the likely biological activities of a compound based on its structure. The PASS software compares the structure of a query compound to a large database of known bioactive substances and predicts a spectrum of potential biological activities with corresponding probabilities.
A study utilizing PASS on a series of 89 new thiazole derivatives demonstrated the utility of this approach. nih.gov The software successfully predicted known anti-inflammatory, local anesthetic, and antioxidant activities with a high degree of accuracy. nih.gov Furthermore, it predicted novel psychotropic activities, such as anxiolytic and anticonvulsant effects, for some of the compounds. nih.gov This highlights the potential of using cheminformatics tools like PASS to explore the full pharmacological potential of "this compound" and to identify new therapeutic avenues for this chemical scaffold.
| Predicted Activity | Probability (Pa) | Implication |
| Anxiolytic | < 60% | Potential for development as a new chemical entity for anxiety disorders. nih.gov |
| Anticonvulsant | < 60% | Potential for development as a new chemical entity for seizure disorders. nih.gov |
| Cognition Enhancer | < 60% | Potential for development as a nootropic agent. nih.gov |
Virtual Screening Approaches for Novel Analogues
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.
For the N-(thiazol-2-yl)benzamide scaffold, virtual screening of compound libraries has been instrumental in the discovery of novel antagonists for specific receptors. For example, a library screening led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel antagonist of the Zinc-Activated Channel (ZAC). nih.gov This initial hit then served as a starting point for the design and synthesis of more potent and selective analogs. nih.gov Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of known active compounds, while structure-based methods require the three-dimensional structure of the target protein. Both approaches are valuable for the discovery of novel analogs of "this compound" with improved pharmacological profiles.
Analytical and Spectroscopic Characterization in N Thiazol 2 Yl Benzamide Research
Spectroscopic Methods for Structural Elucidation (NMR, FTIR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of specific nuclei, such as ¹H and ¹³C, offering detailed insights into the connectivity and arrangement of atoms within a molecule. While specific NMR data for 4-Bromo-N-(thiazol-2-yl)benzamide is not publicly available, the analysis of related structures, such as N-benzothiazol-2-yl benzamide (B126) derivatives, demonstrates the utility of this technique. japsonline.com For instance, ¹H-NMR spectra typically show characteristic signals for the amide proton (CONH) and aromatic protons, with their chemical shifts and splitting patterns revealing their relative positions. japsonline.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of compounds structurally similar to this compound, such as its benzenesulfonamide (B165840) analog, FTIR is crucial for confirming key structural features. nih.govelsevierpure.com The spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the carbonyl (C=O) group, aromatic C-H bonds, and the C-N and C-S bonds of the thiazole (B1198619) ring.
For the related compound 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide , the following FTIR peaks have been reported, illustrating the type of data obtained:
| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |
| Aromatic C-H | 3099 | Stretching |
| Aliphatic C-H | 2996 | Stretching |
| Aromatic C=C | 1624 | Bending |
| C-N (Amide) | 1577 | Bending |
| S=O (Sulfonyl) | 1380 | Stretching |
| Data derived from a study on a structurally related sulfonamide compound. nih.gov |
Mass Spectrometry (MS) determines the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This technique provides definitive confirmation of the compound's elemental composition. For this compound (Molecular Formula: C₁₀H₇BrN₂OS), mass spectrometry would be used to verify the molecular weight of approximately 283.15 g/mol .
The structural confirmation of various related thiazole derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, routinely relies on a combination of these spectroscopic methods (NMR, IR) to validate their synthesized structures. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the exact positions of atoms, as well as determine bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the searched literature, studies on closely related compounds highlight the depth of information this technique provides. For example, the crystal structure of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide , which shares the bromophenyl and thiazole moieties, was determined using synchrotron X-ray diffraction. nih.govresearchgate.net This analysis revealed that the molecule comprises three nearly planar fragments, with specific dihedral angles between the central amide plane and the terminal phenyl rings. nih.govresearchgate.net
Similarly, the analysis of (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide provided detailed crystallographic data, including unit cell dimensions and the nature of intermolecular hydrogen bonds that stabilize the crystal packing. nih.govnih.gov
A representative table of crystallographic data from a related compound is shown below to illustrate the typical parameters determined:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2304 (6) |
| b (Å) | 11.1780 (8) |
| c (Å) | 11.3006 (6) |
| α (°) | 107.146 (5) |
| β (°) | 93.701 (5) |
| γ (°) | 110.435 (6) |
| Volume (ų) | 1025.61 (12) |
| Data for (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide. nih.gov |
These studies show that in the solid state, molecules like these are often organized into complex three-dimensional frameworks through various non-covalent interactions, including hydrogen bonds and S···Br or S···S interactions. researchgate.net This detailed structural information is vital for understanding structure-activity relationships and for computational studies like molecular docking. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating mixtures and are widely used to monitor the progress of a chemical reaction and to assess the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to qualitatively monitor a reaction's completion. By spotting the reaction mixture on a TLC plate and eluting it with a suitable solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. In the synthesis of the related compound 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide, TLC was used to track the reaction's progress, using a 2:1 mixture of n-hexane and ethyl acetate (B1210297) as the mobile phase. nih.gov The resulting Rf (retardation factor) value is a characteristic property of the compound in a given solvent system. nih.gov
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is used for quantitative purity analysis. Commercial suppliers of this compound often state a purity level (e.g., 97%), which is typically determined by HPLC. vibrantpharma.com While the specific chromatograms are not always provided in literature, HPLC and related techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are standard for final purity verification. bldpharm.com
These chromatographic techniques ensure that the compound being studied is free from starting materials, by-products, or other impurities, which is critical for obtaining reliable data in subsequent biological or physical chemistry assays.
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation N-(Thiazol-2-yl)benzamide Derivatives with Enhanced Potency and Selectivity
Rational drug design, guided by structure-activity relationship (SAR) studies, is paramount for optimizing the therapeutic properties of the N-(thiazol-2-yl)benzamide core. A key objective is to systematically modify the scaffold to enhance potency against a desired target while improving selectivity to minimize off-target effects.
A landmark study in this area focused on developing selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govresearchgate.netku.dknih.gov Initial screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govresearchgate.net This discovery prompted a detailed SAR investigation involving 61 analogues to elucidate the structural features crucial for activity. nih.gov
The research involved systematic modifications to both the thiazole (B1198619) and phenyl rings of the N-(thiazol-2-yl)benzamide structure. For instance, substituting the thiazole ring at the 4-position with a bulky tert-butyl group yielded a potent antagonist. nih.gov Conversely, very minor changes, such as extending a methyl group to an ethyl group on the thiazole ring, could lead to inactive compounds, highlighting the sensitivity of the interaction. nih.gov On the phenyl ring, the position and nature of substituents were also found to be critical. These meticulous studies allowed researchers to identify analogues with improved potency (IC₅₀ values of 1–3 μM) and efficacy compared to the initial hit compound. nih.govnih.gov
| Compound | Modification vs. Lead Compound | Target | Activity (IC₅₀) | Key Finding |
|---|---|---|---|---|
| Lead Compound (1) | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | Weak Antagonist | Initial hit identified from library screening. |
| Analog 2b | 4-(tert-butyl) substitution on thiazole ring | ZAC | ~1-3 μM | Bulky group at position 4 enhances potency. |
| Analog 3d | 4-(tert-butyl) substitution on thiazole ring | ZAC | Potent | Confirmed the importance of the 4-(tert-butyl) group. |
| Analog 3b | 5-ethyl ester on thiazole ring (vs. 5-methyl ester) | ZAC | Inactive | Small modification at position 5 abolishes activity. |
| TTFB (5a) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | ZAC | ~1-3 μM | High potency and selectivity. |
Exploration of Polypharmacology and Multi-Targeting Strategies
Polypharmacology, the concept of a single drug interacting with multiple targets, is an increasingly important paradigm in treating complex, multifactorial diseases. The N-(thiazol-2-yl)benzamide scaffold is an excellent candidate for such strategies, as different derivatives have been shown to act on widely divergent biological targets.
While one set of analogues acts as antagonists for the ZAC ion channel, nih.govku.dknih.gov another distinct series of N-(thiazol-2-yl)benzamide derivatives has been designed and evaluated as activators of glucokinase (GK). researchgate.netnih.govresearchgate.net Glucokinase is a critical enzyme in regulating blood glucose levels, and its activation is a therapeutic strategy for type 2 diabetes. nih.govnih.gov Furthermore, other research has explored derivatives of this scaffold as potent antifungal agents that work by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in pathogenic fungi. nih.gov
This demonstrated diversity—targeting an ion channel, a human enzyme, and a fungal enzyme—highlights the scaffold's versatility. Future research will likely focus on designing single molecules that can intentionally modulate multiple targets to achieve synergistic therapeutic effects. For example, in cancer therapy, a dual-target inhibitor based on a related N-(1,3,4-thiadiazol-2-yl)benzamide scaffold was developed to hit both EGFR and HER-2. nih.gov This suggests the potential for developing N-(thiazol-2-yl)benzamide derivatives that could, for instance, combine anti-inflammatory and anti-diabetic properties, or other therapeutically relevant combinations.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The vast chemical space of possible N-(thiazol-2-yl)benzamide derivatives makes experimental screening of every compound impractical. Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to navigate this complexity and accelerate the drug discovery process. osti.govresearchgate.net
In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are already being heavily employed. nih.govnih.govnih.gov For example, in the development of glucokinase activators, docking studies were used to predict how different benzamide (B126) derivatives would bind to the allosteric site of the GK enzyme. nih.govnih.gov These computational predictions correlated well with subsequent in vitro assay results. nih.gov Similarly, docking was used to understand how antifungal derivatives interact with succinate dehydrogenase. nih.gov
Development of N-(Thiazol-2-yl)benzamide Analogues as Chemical Probes for Biological Systems
A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway. The development of potent and selective N-(thiazol-2-yl)benzamide derivatives provides powerful tools for basic research.
A prime example is the analogue N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) . nih.govku.dknih.gov This compound was identified as a potent ZAC antagonist that is highly selective. nih.govresearchgate.netnih.gov It showed no significant activity at other related Cys-loop receptors, such as 5-HT₃A, nicotinic acetylcholine, GABA-A, or glycine (B1666218) receptors, even at high concentrations. nih.govnih.gov This high selectivity makes TTFB an excellent chemical probe. Researchers can use it to specifically block ZAC channels in cells or tissues to investigate the currently poorly understood physiological and pathological roles of this ion channel without the confounding effects of hitting other targets. nih.gov The development of such probes is crucial for validating new drug targets and unraveling complex biological processes.
Collaborative and Interdisciplinary Research Frameworks
The diverse potential of the N-(thiazol-2-yl)benzamide scaffold necessitates a highly collaborative and interdisciplinary research approach. The journey from a promising chemical structure to a useful tool or therapeutic requires expertise from multiple scientific fields.
Medicinal and Synthetic Chemists are needed to design and synthesize novel analogues. nih.govmdpi.com
Computational Chemists and AI Specialists develop and apply in silico models to predict activity and guide rational design. nih.govnih.gov
Pharmacologists and Electrophysiologists perform the functional characterization of these compounds on their biological targets, such as ion channels and enzymes. nih.gov
Cell and Molecular Biologists use these compounds as chemical probes to study cellular pathways and disease models. nih.gov
Agricultural Scientists may investigate the potential of specific derivatives as novel fungicides to protect crops. nih.gov
The successful development of ZAC antagonists, nih.gov glucokinase activators, nih.gov and antifungal agents nih.gov based on the same core structure illustrates the power of such interdisciplinary efforts. Future progress will depend on strengthening these collaborative frameworks, integrating computational and experimental data seamlessly to accelerate the discovery pipeline.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-N-(thiazol-2-yl)benzamide?
The compound is typically synthesized via a coupling reaction between a brominated benzoyl chloride derivative and 2-aminothiazole. A common method involves reacting 4-bromobenzoyl chloride with 2-aminothiazole in a polar aprotic solvent like pyridine or DMF under inert conditions. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (e.g., methanol) or column chromatography . Key parameters include stoichiometric control (1:1 molar ratio), temperature (room temperature to 80°C), and exclusion of moisture to prevent hydrolysis.
Q. How can the purity and identity of this compound be confirmed?
Analytical techniques include:
- NMR Spectroscopy : and NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, thiazole protons at δ 6.8–7.1 ppm) and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 323.98 for CHBrNOS).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide N–H and thiazole N) .
Q. What are the key functional groups influencing the reactivity of this compound?
The bromine atom at the para position of the benzamide enables nucleophilic aromatic substitution (e.g., with amines or thiols), while the thiazole ring participates in coordination chemistry (e.g., metal complexation) and π-π stacking. The amide group allows hydrogen bonding, critical for biological target interactions. Reaction conditions for substitutions (e.g., Suzuki couplings) often require Pd catalysts, while reductions (e.g., Br → H) use LiAlH .
Advanced Research Questions
Q. How can reaction yields be optimized for bromine substitution in this compound?
Systematic optimization involves:
- Catalyst Screening : Pd(PPh) or Pd(dppf)Cl for cross-couplings.
- Solvent Effects : DMF or THF for polar intermediates; toluene for high-temperature reactions.
- Additives : Use of CsCO as a base enhances nucleophilicity in SNAr reactions.
- Kinetic Studies : Real-time monitoring via in-situ IR or HPLC to identify rate-limiting steps .
Q. What strategies are effective in resolving contradictions in biological activity data for this compound?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or solvent effects (DMSO concentration). Mitigation strategies include:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Solvent Controls : Limit DMSO to <0.1% to avoid nonspecific effects.
- Target Engagement Studies : Use SPR (surface plasmon resonance) to directly measure binding kinetics to enzymes like PFOR .
Q. How does the crystal packing of this compound influence its physicochemical properties?
X-ray crystallography reveals centrosymmetric dimers formed via N–H···N hydrogen bonds between the amide and thiazole groups. These interactions enhance thermal stability (T >200°C) and reduce solubility in nonpolar solvents. Non-classical C–H···O/F interactions further stabilize the lattice, impacting crystallization solvent selection (e.g., methanol vs. acetonitrile) .
Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Analog Synthesis : Systematic substitution at the bromine (e.g., –Cl, –CN, –NH) or thiazole (e.g., methyl, phenyl groups).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects and docking studies (AutoDock Vina) for target affinity.
- Biological Assays : Enzyme inhibition (e.g., fluorescence-based) and cytotoxicity profiling (MTT assay) .
Q. How can in vitro metabolic stability of this compound be assessed?
- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor, analyzed via LC-MS/MS for parent compound depletion.
- CYP450 Inhibition Screening : Fluorogenic assays using recombinant CYP isoforms (e.g., CYP3A4, 2D6).
- Half-life (t) Calculation : Kinetic modeling of degradation curves .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
